molecular formula C23H23N3O5S2 B2666847 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 877655-89-5

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2666847
CAS RN: 877655-89-5
M. Wt: 485.57
InChI Key: CXCCYHIFFZVDEK-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been focused on the synthesis of novel compounds derived from pyrimidinones and thiazolopyrimidines, which have shown a range of biological activities. These compounds include derivatives of thieno[3,2-d]pyrimidines, which have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. For instance, the synthesis of new thieno[3,2-d]pyrimidine derivatives has been reported, indicating their potential in developing new therapeutic agents with high activity against various biological targets (Abu‐Hashem et al., 2020).

Biological Activities

A significant amount of research has been dedicated to evaluating the biological and pharmacological activities of pyrimidinone and thiazolopyrimidine derivatives. These studies include evaluating antimicrobial activities against various pathogens, suggesting these compounds' potential as new antimicrobial agents. For example, some derivatives have been found to possess good antibacterial and antifungal activities comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor and Anticancer Potential

There has been an exploration of the antitumor and anticancer potential of pyrimidinone and thiazolopyrimidine derivatives. Studies have shown that some of these compounds exhibit potent anticancer activity against various human cancer cell lines, suggesting their potential in cancer therapy. The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been reported, with some compounds displaying activity comparable to the standard drug doxorubicin (Hafez & El-Gazzar, 2017).

Antifungal Effects

The antifungal effects of pyrimidinone and thiazolopyrimidine derivatives have also been studied, with some compounds showing significant activity against fungal pathogens. This research suggests the potential of these compounds in developing new antifungal agents to combat fungal infections (Jafar et al., 2017).

Anticonvulsant Properties

Research into the anticonvulsant properties of pyrimidinone and thiazolopyrimidine derivatives has also been conducted. These studies aim to develop new therapeutic agents for treating epilepsy and other seizure disorders, indicating the diverse therapeutic potential of these compounds (Severina et al., 2020).

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-29-16-6-4-5-14(11-16)24-20(27)13-33-23-25-17-9-10-32-21(17)22(28)26(23)15-7-8-18(30-2)19(12-15)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCCYHIFFZVDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

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